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Compound of Interest

5-(2-Methoxy-phenyl)-4-methyl-
Compound Name:

2H-pyrazol-3-ylamine
CAS No.: 1030618-74-6
Cat. No.: B1306569

Get Quote

Introduction & Rationale

Subject: 5-(2-methoxyphenyl)-4-methyl-2H-pyrazol-3-ylamine Chemical Class: 3-
Aminopyrazole (5-aminopyrazole tautomer) Primary Application: Kinase Inhibition (ATP-
competitive)

The aminopyrazole scaffold is a "privileged structure” in medicinal chemistry, serving as a core
pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Encorafenib).
The specific analogue, 5-(2-methoxyphenyl)-4-methyl-2H-pyrazol-3-ylamine, represents a
minimal "hinge-binding" fragment.

Mechanistic Basis

In the context of kinase inhibition, this molecule functions as a Type | ATP-competitive inhibitor.
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© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1306569#bc-rfq
https://www.mdpi.com/1420-3049/28/14/5359
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Hinge Binding: The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a
bidentate hydrogen bond network with the kinase hinge region (typically the backbone
carbonyl and amide NH of residues like Glu or Ala).

o Gatekeeper Interaction: The C4-methyl group is positioned to interact with the "gatekeeper”
residue. Its small size allows binding to kinases with smaller gatekeepers (e.g., Threonine)
while potentially clashing with bulky ones (e.g., Methionine), offering a selectivity filter.

o Selectivity Vector: The 2-methoxyphenyl ring occupies the hydrophobic pocket adjacent to
the ATP binding site. The ortho-methoxy group introduces a steric twist, forcing the phenyl
ring out of coplanarity, which is critical for inducing isoform selectivity (e.qg., distinguishing
JNK3 from JNK1).

Synthetic Strategy & Protocols

The synthesis is designed for modularity, allowing rapid generation of analogues (SAR
exploration). We utilize a convergent approach: Claisen-type condensation followed by Knorr
Pyrazole Cyclization.

Workflow Visualization
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Caption: Convergent synthetic route for 3-amino-4-methyl-5-arylpyrazoles.

Protocol A: Synthesis of -Ketonitrile Precursor

Objective: Synthesis of 2-(2-methoxybenzoyl)propanenitrile. Rationale: Direct condensation of
the ester with propionitrile introduces the C4-methyl group and the nitrile handle in a single
step.
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Materials:

Methyl 2-methoxybenzoate (1.0 eq)

Propionitrile (1.2 eq)

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

Activation: In a flame-dried round-bottom flask under Argon, wash NaH with dry hexane (3x)
to remove mineral oil. Suspend NaH in anhydrous THF.

o Deprotonation: Heat the propionitrile/THF solution to 60°C.

o Addition: Add Methyl 2-methoxybenzoate dropwise over 30 minutes.

o Reflux: Heat the mixture to reflux (approx. 70-75°C) for 4-6 hours. Checkpoint: Monitor by
TLC (Hexane:EtOAc 3:1). The ester spot should disappear.

e Workup: Cool to 0°C. Quench carefully with ice-water. Acidify with 1N HCI to pH 3-4 to
precipitate the enol/keto form.

o Extraction: Extract with Ethyl Acetate (3x). Dry over

, filter, and concentrate.

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Protocol B: Pyrazole Cyclization

Objective: Formation of the aminopyrazole ring.[2][3] Rationale: Hydrazine acts as a
dinucleophile. The first attack occurs at the ketone (forming a hydrazone), followed by
intramolecular attack on the nitrile to close the ring and generate the amine.

Materials:
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o -Ketonitrile intermediate (from Protocol A)[4]
» Hydrazine Hydrate (N

H

H

0) (2.0 eq)

e Absolute Ethanol[5][6]

Step-by-Step Procedure:

Solvation: Dissolve the

-ketonitrile in absolute ethanol (0.5 M concentration).

e Cyclization: Add Hydrazine Hydrate dropwise at room temperature.
e Reaction: Heat to reflux (78°C) for 8-12 hours.
o Observation: The reaction often turns from yellow to colorless or pale yellow.

o Precipitation: Concentrate the solvent to 20% volume under reduced pressure. Cool to 4°C
overnight.

« |solation: Filter the resulting precipitate. Wash with cold diethyl ether to remove unreacted
hydrazine.

o Recrystallization: If necessary, recrystallize from EtOH/Water.

SAR Strategy & Analogue Design

To optimize this lead, we must explore the chemical space around the core scaffold. The
following decision tree outlines the logical modifications.

SAR Logic Diagram
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Core Scaffold:
Aminopyrazole

C3-Amine C4-Position C5-Aryl Ring

(Hinge Binder) (Gatekeeper) (Selectivity)
Acylation/Alkylation Change Methyl to Ortho vs Para Methoxy Scaffold Hopping
(Usually reduces potency) Cl, F, or Ethyl (Steric Twist) (Pyridine/Pyrimidine)

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) decision tree for optimization.

Key Design Considerations

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1306569/docs?utm_src=pdf-body-img#strategic-development-of-aminopyrazole-analogues-from-synthesis-to-biological-validation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Region Modification Expected Biological Effect

Loss of Activity. The free amine
is a critical H-bond donor.
) ) ) Converting it to an amide
C3-Amine Acylation (Amide) o )
removes this interaction and
introduces steric clash with the

kinase hinge.

Selectivity Probe. Increasing
bulk here tests the size of the
"gatekeeper" pocket. Useful for
C4-Methyl Ethyl / Isopropyl o o )
gaining selectivity over kinases
with small gatekeepers (e.g.,

CDK?2).

Conformational Change. The
2-OMe forces the ring out of
2-OMe plane (atropisomerism
C5-Aryl potential). Moving to 4-OMe
4-OMe flattens the molecule,
potentially increasing

promiscuity.

Mode Switching. Alkylating the
ring nitrogen (N1) locks the
) tautomer and changes the H-
N1-H Methylation .
bond acceptor vector. This
often drastically alters the

kinase selectivity profile.

Biological Validation Protocols
Protocol C: Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine IC

values against target kinases (e.g., JINK3, CDK2). Principle: Measures ADP generation
(conversion of ATP) by the kinase reaction.
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Reagents:

Recombinant Kinase (e.g., JNK3)

Substrate peptide (e.g., ATF2)

Ultrapure ATP

ADP-Glo™ Reagent (Promega)

Procedure:

o Compound Prep: Prepare 3x serial dilutions of the aminopyrazole analogue in DMSO (10
concentrations).

e Reaction Mix: In a 384-well white plate, add:

o 2

L Kinase buffer

o1

L Compound

o 2

L Substrate/ATP mix

e Incubation: Incubate at Room Temp for 60 minutes.

e Termination: Add 5

L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

o Detection: Add 10

L Kinase Detection Reagent (converts ADP to ATP

Luciferase light). Incubate 30 mins.
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Read: Measure Luminescence on a plate reader (e.g., EnVision).

Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC

Validation Criteria;:

Z-factor > 0.5.

Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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